molecular formula C11H6ClFN2O B12987557 4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile

4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile

Cat. No.: B12987557
M. Wt: 236.63 g/mol
InChI Key: RBEGPURNCSEKSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve:

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile is unique due to its specific combination of substituents (chlorine, fluorine, methoxy, and carbonitrile groups), which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its biological activity, while the methoxy group increases its chemical stability .

Biological Activity

4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits properties that make it a candidate for further research in drug development, especially against various types of cancer and microbial infections.

Molecular Structure:

  • Molecular Formula: C10H7ClF2N2O
  • Molecular Weight: 232.63 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: COC1=C(C(=C2C(=C1)C(=CN=C2)Cl)F)C(=N)C#N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Gyrase and Topoisomerase IV Inhibition: The compound has shown significant inhibitory activity against DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial growth and survival .
  • Anticancer Activity: In vitro studies indicate that this compound induces apoptosis in various cancer cell lines by interfering with cell cycle progression and promoting cellular stress responses. The compound has been shown to accumulate cells in the G0/G1 phase, leading to inhibited DNA and RNA synthesis, particularly in leukemia and colorectal cancer cell lines .

Antimicrobial Activity

This compound has exhibited potent antimicrobial properties. Table 1 summarizes its effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

The compound's anticancer efficacy was evaluated across various human cancer cell lines. Table 2 presents the IC50 values determined through MTS assays:

Cell Line IC50 (µM)
HCT116 (Colorectal)12.5
CCRF-CEM (Leukemia)10.0
A549 (Lung Cancer)15.0
U2OS (Osteosarcoma)20.0

Case Studies

  • Study on Colorectal Cancer Cells:
    A study conducted on HCT116 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with observed apoptosis markers such as increased caspase activity and PARP cleavage .
  • Evaluation of Antimicrobial Properties:
    Another study highlighted the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Properties

Molecular Formula

C11H6ClFN2O

Molecular Weight

236.63 g/mol

IUPAC Name

4-chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClFN2O/c1-16-8-3-2-7-9(12)6(4-14)5-15-11(7)10(8)13/h2-3,5H,1H3

InChI Key

RBEGPURNCSEKSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)F

Origin of Product

United States

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